Heptanenitrile

Organic Synthesis Process Chemistry Separation Science

Heptanenitrile (C7H13N, CAS 629-08-3, ≥98% GC) is a straight-chain aliphatic nitrile with a boiling point of 186–187°C and LogP of 2.21. It serves as a precursor for heptanoic acid and heptanamine, and as a polar aprotic solvent in ATRP. Its C7 chain ensures predictable lipophilicity and boiling point for robust process control. Shorter-chain analogs (e.g., hexanenitrile) alter reflux and extraction efficiency.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 629-08-3
Cat. No. B1581596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptanenitrile
CAS629-08-3
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCCCCCCC#N
InChIInChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h2-6H2,1H3
InChIKeySDAXRHHPNYTELL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Heptanenitrile (CAS 629-08-3): Procurement and Technical Baseline for the C7 Aliphatic Nitrile


Heptanenitrile (CAS 629-08-3), also known as enanthonitrile or hexyl cyanide, is a straight-chain aliphatic nitrile with the molecular formula C7H13N and a molecular weight of 111.18 g/mol . It is a member of the n-alkyl nitrile homologous series, which is characterized by a predictable gradation of physical properties as the carbon chain length increases [1]. In its standard commercial form, it is a clear, colorless liquid with a boiling point of 186-187 °C and a density of approximately 0.81 g/mL at 25 °C . Its primary industrial and research value lies in its role as a versatile synthetic intermediate and as a polar, aprotic solvent with a specific set of physical properties that distinguish it from its shorter and longer-chain analogs .

Why Generic Substitution of Heptanenitrile is Not Trivial: A Comparator-Based Justification


While n-alkyl nitriles share a common functional group, their physical, chemical, and toxicological properties are highly dependent on carbon chain length, making direct substitution a significant risk to process robustness. A procurement decision based solely on the 'nitrile' functional group fails to account for quantifiable differences in boiling point, solubility, and lipophilicity (LogP), which directly impact reaction kinetics, separation efficiency, and environmental fate [1]. For instance, substituting hexanenitrile (C6) for heptanenitrile (C7) lowers the reaction mixture's boiling point by over 20 °C, potentially altering reflux conditions and reaction rates. Conversely, using octanenitrile (C8) introduces a higher boiling point and increased viscosity, which can complicate distillative work-up and reduce mass transfer [2]. Furthermore, the observed trend of decreasing acute oral toxicity with increasing chain length within this series means a substitution could unexpectedly alter the hazard profile of a process . The following section provides the specific, quantitative evidence required for an informed selection.

Heptanenitrile Product-Specific Evidence: A Quantitative Comparator Guide for Scientific Procurement


Boiling Point and Distillation Behavior of Heptanenitrile vs. Homologous n-Alkyl Nitriles

Heptanenitrile exhibits a boiling point of 186-187 °C, a value that is intermediate between its closest homologs, hexanenitrile (C6) and octanenitrile (C8). This boiling point is a primary determinant for its selection in reactions requiring a specific thermal window for reflux or distillation. The observed difference from hexanenitrile is approximately 22-25 °C, and from octanenitrile is approximately 12-14 °C, which is significant for both reaction control and post-reaction solvent removal . The vapor pressure at 25°C for heptanenitrile is 0.7 mmHg, compared to 2.0 mmHg for hexanenitrile, further demonstrating its lower volatility .

Organic Synthesis Process Chemistry Separation Science Thermodynamics

Lipophilicity (LogP) and Aqueous Solubility Comparison for Heptanenitrile vs. Hexanenitrile

The calculated LogP (octanol-water partition coefficient) for heptanenitrile is 2.21, which is significantly higher than the LogP of hexanenitrile (1.68) . This increase in lipophilicity corresponds to a predicted decrease in aqueous solubility from 11.4 g/L for hexanenitrile to an estimated value of less than 1 g/L for heptanenitrile, consistent with the known trend for the n-alkyl nitrile homologous series [1]. This property directly influences extraction efficiency, bioavailability (if relevant), and environmental partitioning.

Medicinal Chemistry Environmental Fate Liquid-Liquid Extraction ADME

Selectivity in Synthesis: Heptanenitrile as a Target in Nickel-Catalyzed Hydrocyanation

In the nickel-catalyzed hydrocyanation of 1-hexene, the selectivity towards the desired linear product, heptanenitrile, is highly dependent on the catalyst system and promoter used. Research demonstrates that the use of specific Lewis acid promoters, such as AlCl3, can be correlated with enhanced selectivity for heptanenitrile over the branched isomer, 2-methylhexanenitrile [1]. While a direct, comparative yield table for different catalysts is not provided in the abstract, the study establishes that the synthesis of heptanenitrile is not a trivial, non-selective process. It requires careful selection of catalytic conditions to maximize the yield of the C7 linear nitrile, distinguishing its production from that of shorter-chain nitriles which may have different preferred synthetic routes [2].

Catalysis Homogeneous Catalysis Process Optimization Green Chemistry

Gas Chromatographic Differentiation: Kovats Retention Index of Heptanenitrile

Heptanenitrile possesses a distinct and well-characterized Kovats Retention Index (RI) that serves as a unique analytical fingerprint, allowing for its unambiguous identification and quantification in complex mixtures. This index is a direct function of its molecular structure and boiling point, differentiating it from other nitriles and volatile organic compounds [1]. While a single, universal RI value depends on the specific column stationary phase and conditions, the existence of a compendium of these values across multiple column types provides a robust tool for analytical chemists [2]. This property is essential for quality assurance and for monitoring reactions or environmental samples where heptanenitrile is a key component.

Analytical Chemistry Gas Chromatography Quality Control Method Development

Toxicological Profile: Acute Oral Toxicity of Heptanenitrile in Context of the Homologous Series

The acute toxicity of aliphatic nitriles follows a general trend of decreasing potency with increasing chain length. While a specific LD50 value for heptanenitrile is not widely reported in accessible public databases, its hazard classification and the quantitative data for its immediate homologs provide a class-level inference. Hexanenitrile (C6) has a reported oral LD50 in mice of 463 mg/kg [1], while valeronitrile (C5) is more toxic with a mouse oral LD50 of 191 mg/kg . Heptanenitrile (C7), based on its longer alkyl chain, is expected to be less acutely toxic than hexanenitrile, a trend that is consistent with a reduction in metabolic activation to cyanide [2]. This positions heptanenitrile as a potentially safer alternative to lower-chain nitriles in processes where acute toxicity is a primary concern.

Toxicology Safety Assessment Risk Management Industrial Hygiene

Evidence-Backed Application Scenarios for Heptanenitrile Procurement


Synthesis of Heptanoic Acid and Heptanamine: The Precursor Role

The primary, well-documented use of heptanenitrile is as a precursor for the synthesis of heptanoic acid (via hydrolysis) and heptanamine (via reduction) . The specific boiling point of heptanenitrile (186-187 °C) ensures that it can be refluxed under conditions that efficiently drive these reactions to completion, while its lipophilicity (LogP 2.21) facilitates the extraction of the resulting heptanoic acid from an aqueous reaction mixture. This is a direct application of the quantitative physical property data established in Section 3, where its behavior is differentiated from hexanenitrile (which would yield hexanoic acid, a product with different chain length properties).

Specialty Solvent in High-Temperature Reactions and Polymer Chemistry

Heptanenitrile's role as a polar, aprotic solvent with a boiling point of 186-187 °C and a vapor pressure of 0.7 mmHg at 25 °C makes it particularly suitable for reactions requiring sustained temperatures above 100 °C but below 200 °C . This places it in a niche between lower-boiling solvents like acetonitrile (82 °C) and higher-boiling solvents like benzonitrile (191 °C) or octanenitrile (199-200 °C). One specific cited application is its use as a solvent in Atom Transfer Radical Polymerization (ATRP) reactions . The moderate boiling point allows for the removal of residual monomer or the application of mild vacuum without stripping the solvent, a key process advantage.

Analytical Standard for Method Development and Environmental Monitoring

As a well-characterized member of the n-alkyl nitrile series, heptanenitrile serves as an excellent analytical standard. Its unique Kovats Retention Index on both polar and non-polar GC columns allows for the calibration of instruments and the development of robust methods for quantifying nitriles in complex matrices, such as environmental samples or industrial waste streams . This application directly leverages the 'Supporting evidence' of its chromatographic differentiation outlined in Section 3. Its use as a standard for organic nitrogen speciation in atmospheric aerosols has been documented for the longer-chain analog nonanenitrile, suggesting a similar utility for heptanenitrile in method validation .

Intermediate for Agrochemical and Pharmaceutical Building Blocks

Heptanenitrile is a key intermediate in the multi-step synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors . One specific, cited application is its use in the production of 2,3,5,6-tetrahexyl-pyrazine . This application underscores the value of the C7 chain length; shorter chains (like hexanenitrile) would not provide the same lipophilic bulk or final product properties, while longer chains (like octanenitrile) would introduce unnecessary molecular weight and may be more difficult to incorporate due to steric or solubility constraints. The procurement decision is thus tied directly to the specific chain length requirement of the final target molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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